Methyl tetradec-2-enoate
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Overview
Description
Methyl tetradec-2-enoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from tetradecenoic acid and methanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tetradec-2-enoate can be synthesized through the esterification of tetradecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Tetradecenoic acid+MethanolAcid catalystMethyl tetradec-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl tetradec-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Tetradecenoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl tetradec-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis to produce various derivatives.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of methyl tetradec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the double bond present in methyl tetradec-2-enoate.
Methyl hexadec-2-enoate: Similar ester with a longer carbon chain.
Methyl octadec-2-enoate: Another similar ester with an even longer carbon chain.
Uniqueness
This compound is unique due to the presence of the double bond in its structure, which imparts different chemical reactivity and physical properties compared to its saturated counterparts. This double bond allows for additional reactions such as hydrogenation and polymerization, making it a versatile compound in various applications.
Properties
CAS No. |
30025-96-8 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
methyl tetradec-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
CKTWGIPZKUEHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
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